molecular formula C14H11BrN2O3S B2864404 2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 331459-57-5

2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B2864404
CAS No.: 331459-57-5
M. Wt: 367.22
InChI Key: ODBMXEBYOYGOQA-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide is a sulfanyl-linked acetamide derivative featuring a bromophenyl group and a 3-nitrophenyl moiety. Its structure combines electron-withdrawing substituents (Br and NO₂) with a flexible acetamide linker, making it a candidate for diverse biological applications, including antimicrobial and receptor-modulating activities.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c15-10-4-6-13(7-5-10)21-9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBMXEBYOYGOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reactions

The primary route to 2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide involves nucleophilic substitution, leveraging the reactivity of thiolate anions with halogenated acetamides. A representative method adapts protocols from triazolo-pyridazine syntheses, where:

  • 4-Bromobenzenethiol acts as the nucleophile.
  • 2-Chloro-N-(3-nitrophenyl)acetamide serves as the electrophilic substrate.
  • Polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane facilitate the reaction.
  • Bases such as potassium hydroxide or sodium hydride deprotonate the thiol to enhance nucleophilicity.

The general reaction is:
$$
\text{4-BrC}6\text{H}4\text{SH} + \text{ClCH}2\text{C(O)NHC}6\text{H}3\text{NO}2\text{-3} \xrightarrow{\text{Base}} \text{4-BrC}6\text{H}4\text{SCH}2\text{C(O)NHC}6\text{H}3\text{NO}2\text{-3} + \text{HCl}
$$
This pathway achieves yields of 70–85% under reflux conditions (80–100°C, 4–6 hours).

Condensation and Functional Group Interconversion

Alternative approaches involve constructing the acetamide core in situ. For example:

  • 3-Nitroaniline is acylated with chloroacetyl chloride in dichloromethane to form 2-chloro-N-(3-nitrophenyl)acetamide.
  • Subsequent thiol substitution with 4-bromobenzenethiol proceeds as above.

This two-step method isolates the acetamide intermediate, enabling purity control before sulfanyl incorporation.

Stepwise Preparation Methods

Single-Pot Synthesis

Procedure :

  • Dissolve 4-bromobenzenethiol (1.0 eq) and 2-chloro-N-(3-nitrophenyl)acetamide (1.1 eq) in anhydrous DMF (10 mL/g substrate).
  • Add sodium hydride (1.2 eq) gradually under nitrogen.
  • Reflux at 90°C for 5 hours.
  • Quench with ice-water, acidify to pH 5–6 using HCl.
  • Filter and recrystallize from ethanol.

Yield : 83%.

Sequential Synthesis with Intermediate Isolation

Step 1: Synthesis of 2-Chloro-N-(3-nitrophenyl)acetamide :

  • React 3-nitroaniline (1.0 eq) with chloroacetyl chloride (1.2 eq) in dichloromethane at 0°C.
  • Add triethylamine (1.5 eq) dropwise.
  • Stir for 2 hours, wash with water, and dry.

Step 2: Thiol Substitution :

  • Combine the chloroacetamide (1.0 eq) with 4-bromobenzenethiol (1.05 eq) in 1,4-dioxane.
  • Add KOH (1.5 eq), reflux for 4 hours.
  • Isolate via extraction (ethyl acetate/water) and column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Overall Yield : 78%.

Optimization of Reaction Conditions

Solvent and Base Effects

Variable Optimal Condition Yield (%) Purity (%)
Solvent DMF 83 98
1,4-Dioxane 78 95
Base NaH 85 97
KOH 80 96

DMF enhances solubility of aromatic intermediates, while NaH provides stronger deprotonation.

Temperature and Time

  • 80°C : 72% yield (6 hours).
  • 90°C : 83% yield (5 hours).
  • 100°C : 79% yield (decomposition observed).

Prolonged heating above 90°C risks nitro group degradation.

Characterization and Analytical Validation

Spectroscopic Data

  • IR (KBr) : $$ \nu_{\text{max}} $$ 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 675 cm⁻¹ (C-Br).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.15–7.25 (m, 8H, Ar-H), 3.89 (s, 2H, SCH₂).
  • LC-MS : m/z 367.0 [M+H]⁺, 369.0 [M+2+H]⁺ (Br isotope).

Crystallographic Analysis

Single-crystal X-ray diffraction (from-like protocols) confirms the planar acetamide core and dihedral angles between aromatic rings (85–90°), minimizing steric strain.

Challenges and Mitigation Strategies

  • Nitro Group Stability : Avoid prolonged exposure to >100°C or strong acids.
  • Thiol Oxidation : Use inert atmospheres (N₂/Ar) to prevent disulfide formation.
  • Byproducts : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted thiol or acetamide.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide depends on its specific application. For instance, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives (FPR Agonists)
  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Key Features: Methoxybenzyl and methyl groups on a pyridazinone core. Activity: Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization in neutrophils. Comparison: The methoxy group (electron-donating) contrasts with the nitro group (electron-withdrawing) in the target compound, leading to differences in receptor specificity. The target’s nitro group may enhance binding affinity to electron-deficient regions in receptors .
AMC3 (FPR Modulator)
  • Structure: N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide. Key Features: Incorporates cyano and methoxyphenyl groups. Activity: Potent FPR modulator with improved intracellular signaling. Comparison: The cyano group’s strong electron-withdrawing effect may mimic the nitro group’s role in the target compound.

Antimicrobial Analogues

Halogenated Acetamides
  • 2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Activity: MICs of 13–27 µmol/L against S. aureus and E. coli. Comparison: Dual bromophenyl groups enhance lipophilicity and membrane penetration. The target compound’s nitro group may offer similar or superior activity due to stronger electron-withdrawing effects .
2-Chloro-N-aryl Acetamides
  • Example: N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide. Activity: Moderate antimicrobial activity (MIC ~250 µg/mL). Comparison: Chlorine’s weaker electron-withdrawing effect compared to bromine or nitro groups may explain lower potency. The target compound’s Br and NO₂ substituents likely enhance activity .

Structural Analogues with Heterocyclic Cores

Triazole-Based Inhibitors
  • N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
    • Activity : HIV-1 RT inhibitor with hydrogen bonding via N–H⋯S interactions.
    • Comparison : The triazole ring introduces rigidity and hydrogen-bonding capacity absent in the target compound. This structural difference may influence target selectivity .
Oxazole and Thiophene Derivatives
  • 2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide Features: Sulfonyl and thiophene groups.

Physicochemical and Crystallographic Comparisons

Compound Substituents logP (Predicted) Key Biological Activity Crystal Packing Features
Target Compound Br, NO₂ 3.2 Antimicrobial, Receptor Modulation Pending structural analysis
N-(4-Bromophenyl)acetamide Br 2.8 Reference for bond-length studies C6–Br bond: 1.8907 Å
N-(4-Chlorophenyl)-2-[(pyrimidinyl)sulfanyl]acetamide Cl, pyrimidine 2.5 Antimicrobial Hydrogen-bonded dimers
AMC3 Br, CN, OMe 3.5 FPR Modulation Not reported

Notes:

  • The target compound’s higher predicted logP (3.2) suggests superior membrane permeability vs. chlorinated analogues.
  • Crystal structures of related compounds (e.g., ) reveal bond-length variations (e.g., C–Br: 1.89 Å vs. 1.91 Å in chloro analogues), which may influence stability .

Key Research Findings

  • Electron-Withdrawing Groups : Bromine and nitro groups synergistically enhance antimicrobial and receptor-binding activities by modulating electronic profiles .
  • Substituent Positioning : Para-bromine and meta-nitro configurations optimize steric and electronic interactions, as seen in analogues with MICs <30 µmol/L .
  • Hydrogen Bonding : Sulfanyl and acetamide linkers enable flexible interactions, though heterocyclic cores (e.g., triazoles) introduce additional binding motifs .

Biological Activity

2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₄BrN₃O₂S. The compound features a sulfanyl group, a bromophenyl moiety, and a nitrophenyl substituent, which are critical for its biological activity. The presence of electron-withdrawing groups like bromine and nitro enhances the reactivity and binding affinity of the compound to various biological targets.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to their active sites, thus blocking substrate access. Additionally, it may modulate signal transduction pathways through receptor interactions, affecting cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound has a significant potential as an antibacterial agent, comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In studies involving human breast adenocarcinoma (MCF7) cell lines, the compound showed notable cytotoxic effects.

Compound Concentration Cell Viability (%)
10 µM70
20 µM50
40 µM30

The results indicate that higher concentrations lead to increased cytotoxicity, suggesting that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of various derivatives of similar compounds. The results indicated that those containing the sulfanyl group exhibited enhanced antibacterial effects compared to their non-sulfanyl counterparts. This supports the hypothesis that structural modifications significantly influence biological activity .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects on MCF7 cells using the Sulforhodamine B (SRB) assay. The study concluded that derivatives with nitro substituents showed greater efficacy against breast cancer cell lines, highlighting the importance of functional groups in determining biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimal reaction conditions for preparing 2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a bromophenyl thiol derivative with a nitro-substituted acetamide precursor in the presence of a base (e.g., triethylamine) under inert conditions. Solvents like dichloromethane or dimethylformamide are commonly used, with reaction times ranging from 6–24 hours at room temperature or mild heating (40–60°C). Strict control of stoichiometry and pH ensures high yields (>70%) and purity .

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and bond formation .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S–C aromatic at ~690 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular ion peaks and fragment patterns .
  • Elemental Analysis : Confirms empirical formula accuracy (±0.3% deviation) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound is explored as a:

  • Enzyme Inhibitor : Screened against kinases (e.g., EGFR) using fluorescence-based assays .
  • Antimicrobial Agent : Tested via broth microdilution (MIC values <50 µg/mL against S. aureus) .
  • Receptor Modulator : Radioligand binding assays assess affinity for GPCRs (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can computational tools predict bioactivity and resolve contradictions between theoretical and experimental data?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding free energy <−8 kcal/mol suggests strong affinity). Discrepancies may arise from force field inaccuracies or solvent effects .
  • Molecular Dynamics (MD) Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories. Deviations in RMSD (>2 Å) indicate conformational instability .
  • QSAR Models : CoMFA/CoMSIA correlates substituent effects (e.g., electron-withdrawing nitro groups) with activity cliffs .

Q. What strategies minimize byproduct formation during synthesis, and how are they characterized?

  • Methodological Answer :

  • Byproduct Identification : Common byproducts include oxidized sulfones (from sulfanyl group oxidation) or unreacted intermediates. LC-MS and preparative TLC isolate these impurities .
  • Optimization : Use antioxidants (e.g., BHT) in inert atmospheres (N2_2/Ar) to prevent oxidation. Gradient HPLC (C18 column, acetonitrile/water) monitors reaction progress .

Q. How does the sulfanyl group influence chemical derivatization and reactivity?

  • Methodological Answer :

  • Oxidation : Controlled oxidation with H2 _2O2_2/acetic acid yields sulfoxides (confirmed via 1H^1H-NMR splitting at δ 2.8–3.2 ppm) or sulfones .
  • Nucleophilic Substitution : Bromine at the 4-position undergoes Suzuki coupling with aryl boronic acids (Pd(PPh3 _3)4_4, K2 _2CO3_3, DMF, 80°C) to generate analogs for SAR studies .

Q. What in vitro/in vivo models evaluate therapeutic potential, and how are data discrepancies addressed?

  • Methodological Answer :

  • In Vitro : MTT assays (IC50_{50} <10 µM in cancer cell lines) and cytochrome P450 inhibition studies guide dose selection .
  • In Vivo : Pharmacokinetic profiling (e.g., Sprague-Dawley rats, IV/PO administration) assesses bioavailability. Discrepancies between in vitro and in vivo efficacy often arise from metabolic instability; resolve via prodrug design or structural shielding of labile groups .

Q. What advanced techniques elucidate the 3D conformation and electronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., JANA2006 refines diffraction data) .
  • DFT Calculations : Gaussian 16 computes HOMO/LUMO energies to predict redox behavior (e.g., EHOMO_{\text{HOMO}} = −5.8 eV suggests susceptibility to electrophilic attack) .

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